

Biological Activity of N-Benzoyl-2-hydroxybenzamides Against Protozoan Parasites

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Compound Focus: Hydrobenzamide

CAS No.: 92-29-5

Cat. No.: S1899743

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The following data, derived from a study screening compounds against multiple pathogenic protozoa, summarizes the activity and key properties of selected N-benzoyl-2-hydroxybenzamide derivatives [1].

Table 1: Comparative Biological Activity of N-Benzoyl-2-hydroxybenzamide Compounds

Compound ID	Target Pathogens & Activity (IC ₅₀ or Comparative Fold)	Key ADMET Properties
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| **1a** (Hit Compound) | Active against **T. gondii** tachyzoites [1] | - **Metabolic Stability**: Rapid metabolism in Human Liver Microsomes (HLM) with NADPH (0.5% remaining after 60 min) [1]

- **Solubility**: 2.76 μM (pH 4.0), 50.8 μM (pH 7.4) [1]
- **Protein Binding**: High (99.9% in human plasma) [1]
- **hERG Inhibition**: Not inhibited (up to 300 μM) [1]
- **CYP450 Inhibition**: Inhibited CYP2C9 (71% at 10 μM) [1] | | **1r** (Lead Compound) | - **T. gondii**: Superior activity vs. **1a** [1]
- **P. falciparum**: Active against Thai and Sierra Leone strains; activity 21-fold superior to chloroquine vs. K1 isolate [1] | Improved ADMET profile compared to compound **1a** [1] | | **1d** | Excellent activity against **L. donovani** (leishmaniasis) [1] | Information not specified in provided text |

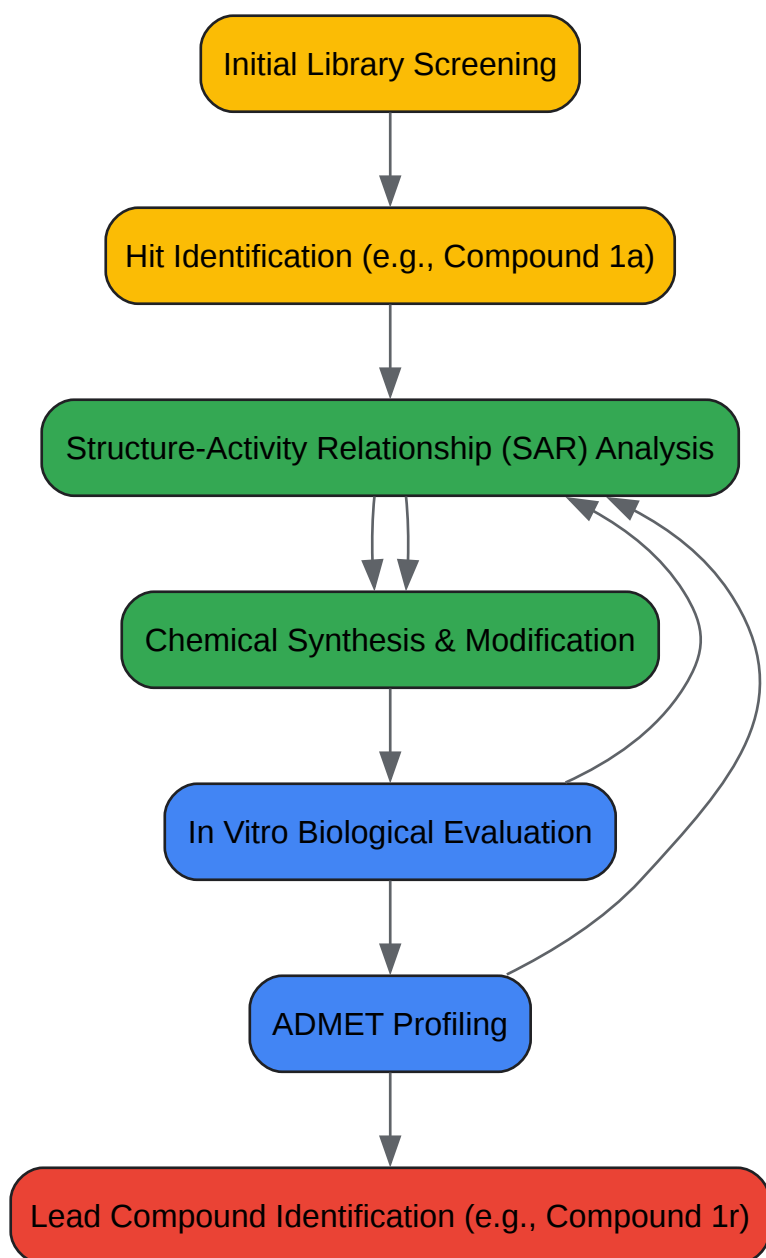
Detailed Experimental Protocols

The biological activities summarized in Table 1 were determined through the following standardized experimental methodologies [1].

- **In Vitro Anti-protozoal Screening:** Compounds were evaluated against a panel of protozoan parasites, including **T. gondii** tachyzoites, **P. falciparum** (K1 isolate, chloroquine-resistant), **T. b. rhodesiense** (trypomastigotes), **T. cruzi** (amastigotes), and **L. donovani** (amastigotes). The half-maximal inhibitory concentration (IC_{50}) was used to quantify compound potency [1].
- **ADMET Profiling:**
 - **Metabolic Stability:** Incubation of the compound with **human liver microsomes (HLM)** with and without the co-factor NADPH, measuring the percentage of parent compound remaining over 60 minutes [1].
 - **hERG Binding:** Assessment of inhibition against the **potassium ion channel coded by hERG** to evaluate potential cardiotoxicity [1].
 - **Cytochrome P450 Inhibition:** Screening against recombinant **CYP450 isozymes (3A4, 2D6, 2C9)** to identify interference with major drug-metabolizing enzymes [1].
 - **Aqueous Solubility:** Measurement in phosphate-buffered solutions at **pH 4.0 and pH 7.4** to simulate different physiological environments [1].
 - **Plasma Protein Binding:** Determination of the fraction bound to proteins in **human plasma** [1].

Research and Development Workflow

The diagram below outlines the key stages in the drug discovery process for validating the biological activity of these compounds, from initial screening to lead optimization [1].



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References

1. Synthesis, Biological Evaluation and Structure-Activity ... [pmc.ncbi.nlm.nih.gov]

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